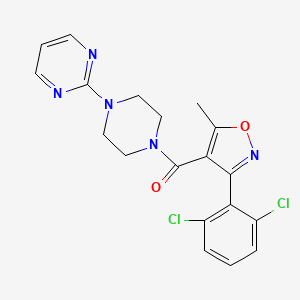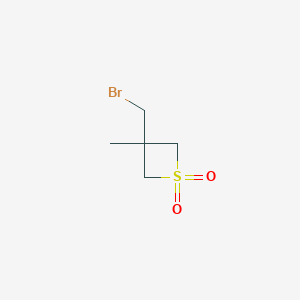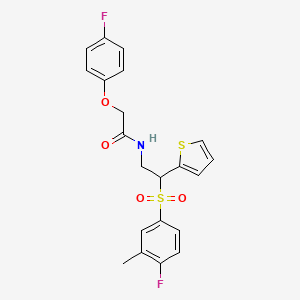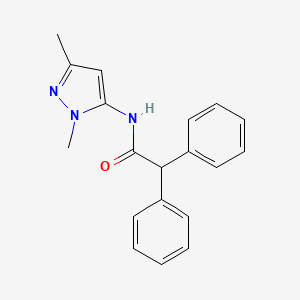
Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone is a chemical compound with the molecular formula C13H16N2O3S. It belongs to the class of compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized through electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is aromatic in nature and contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) . It also includes a methylsulfonyl group and an azetidin-3-yl group attached to the indole nucleus.Aplicaciones Científicas De Investigación
Mimicry of Peptide Backbone Geometry
Researchers have developed enantiopure indolizidinone amino acids with various heteroatomic side chains through modification of hydroxymethyl indolizidinone amino acids. These compounds are designed to mimic the conformations of dipeptides possessing serine, lysine, and glutamate residues, showcasing a novel route for installing heteroatomic side-chain functional groups onto the indolizidin-2-one system (Polyak & Lubell, 2001).
Antileishmanial Activity
A series of compounds, including N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have been synthesized and displayed marked improvement in anti-parasitic activity against Leishmania major, with some compounds showing activity comparable to the clinically used drug, amphotericine B (Singh et al., 2012).
Synthesis and Biological Activity
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone (AM-694) has been detailed, highlighting its strong biological activity. This work underscores the methodological advantages in terms of simplicity, low cost, and high yield, contributing significantly to the field of compound synthesis with potential biological applications (Cheng, 2012).
Antioxidant and Radical Scavenging Activity
Indoles, including derivatives similar in structure to Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone, have been studied for their antioxidant and radical scavenging properties. These activities could be of biological significance given the physiological concentrations and body distribution of some indoles, pointing to their potential as structural compounds with health-related benefits (Herraiz & Galisteo, 2004).
Antimicrobial and Antimutagenic Activities
Indolic compounds have been investigated for their antimicrobial and antimutagenic activities, illustrating the broad spectrum of potential applications of indole derivatives in medical and pharmaceutical research. These compounds exhibit activities against a variety of pathogens and mutagens, underscoring their importance in developing new therapeutic agents (Singh & Luntha, 2009).
Direcciones Futuras
The future research directions could involve exploring the biological activities of this compound, given that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This could create interest among researchers to synthesize a variety of indole derivatives .
Mecanismo De Acción
Target of Action
Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them an important heterocyclic compound having broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)14-8-11(9-14)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFLNLPOIJYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)
![2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2750941.png)

![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)




![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2750955.png)